Hdac-IN-47

Epigenetics Enzymology Cancer Research

Choose HDAC-IN-47 for its uniquely balanced potency fingerprint across HDAC1 (19.75 nM), HDAC2 (57.8 nM), HDAC3 (40.27 nM), and HDAC6 (5.63 nM), with 53.7-fold selectivity over HDAC8. Unlike pan-inhibitors (vorinostat) or HDAC6-selective agents (ricolinostat), this orally bioavailable hydroxamic acid probe concurrently engages Class I and IIb isoforms to generate a defined G2/M arrest and Bax/Bcl-2-mediated apoptosis signature. Validated in A549 (IC50 0.24 μM) and HepG2 (IC50 0.16 μM) solid tumor models, it is the essential 'third comparator' for target deconvolution and biomarker discovery workflows.

Molecular Formula C17H20BrN3O4
Molecular Weight 410.3 g/mol
Cat. No. B12391391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-47
Molecular FormulaC17H20BrN3O4
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(O2)C(=O)NCCCCCCC(=O)NO)Br
InChIInChI=1S/C17H20BrN3O4/c18-13-8-6-12(7-9-13)14-11-20-17(25-14)16(23)19-10-4-2-1-3-5-15(22)21-24/h6-9,11,24H,1-5,10H2,(H,19,23)(H,21,22)
InChIKeyYNWLMVWHXKRQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC-IN-47: A Multitarget Histone Deacetylase Inhibitor with a Unique Isoform Potency Fingerprint


HDAC-IN-47 is an orally bioavailable small-molecule inhibitor targeting histone deacetylases (HDACs), a family of epigenetic enzymes regulating chromatin structure and gene expression . This hydroxamic acid-based compound, also designated as Compound 21, exhibits a characteristic multi-isoform inhibition profile across Class I (HDAC1/2/3) and Class IIb (HDAC6/8) enzymes . Unlike pan-HDAC inhibitors such as vorinostat (SAHA) or isoform-selective agents like ricolinostat (ACY-1215), HDAC-IN-47 demonstrates a distinctive potency fingerprint, with sub-100 nM IC50 values for HDAC1, HDAC2, HDAC3, and HDAC6, while showing significantly reduced activity against HDAC8 . This balanced, yet uniquely graded, potency spectrum differentiates it as a chemical probe for studying HDAC biology where concurrent engagement of multiple specific isoforms is required without broad non-selective inhibition.

The Risk of Interchanging HDAC Inhibitors: Why HDAC-IN-47's Specific Isoform Profile Cannot Be Replaced by Pan- or Single-Selective Agents


Substituting HDAC-IN-47 with a generic pan-HDAC inhibitor (e.g., vorinostat) or a highly selective HDAC6 inhibitor (e.g., ricolinostat) in a research workflow introduces significant experimental variability due to divergent biological outcomes dictated by isoform selectivity. Vorinostat, which inhibits Class I and II HDACs with similar potency (HDAC1 IC50 ~10 nM, HDAC3 IC50 ~20 nM), generates a broad hyperacetylation signature affecting both histone and non-histone substrates, potentially activating a wider array of transcriptional and cytotoxic pathways . In contrast, ricolinostat, with an HDAC6 IC50 of 5 nM and >10-fold selectivity over HDAC1/2/3, primarily induces α-tubulin hyperacetylation with minimal impact on histone acetylation, a profile suited for specific applications like targeting protein degradation or immune modulation . HDAC-IN-47's balanced activity across HDAC1/2/3/6 (IC50 range: 5.63 - 57.8 nM) creates a distinct epigenetic and non-epigenetic signaling context. A generic substitution would therefore fail to recapitulate the specific G2/M cell cycle arrest and Bax/Bcl-2-mediated apoptosis pathways reported for this compound , leading to irreproducible results or misinterpretation of target biology.

Quantitative Differentiation of HDAC-IN-47: Comparative Isoform Selectivity and Cellular Efficacy Data


Comparative HDAC Isoform Inhibition: HDAC-IN-47 vs. Vorinostat (Pan-Inhibitor) and Ricolinostat (HDAC6-Selective)

HDAC-IN-47 exhibits a unique inhibitory profile that contrasts with both pan- and isoform-selective HDAC inhibitors. Against HDAC1, HDAC-IN-47 (IC50 = 19.75 nM) is approximately 2-fold less potent than vorinostat (IC50 ~10 nM) , but >2,500-fold more potent than the HDAC6-selective inhibitor ricolinostat (IC50 = 58 nM) . Conversely, against HDAC6, HDAC-IN-47 (IC50 = 5.63 nM) shows comparable potency to ricolinostat (IC50 = 5 nM) and is significantly more potent than vorinostat (IC50 >1,000 nM) [1]. This creates a dual Class I/Class IIb inhibition pattern with a potency gradient (HDAC6 > HDAC1 > HDAC3 > HDAC2) that is not replicated by either comparator class.

Epigenetics Enzymology Cancer Research

HDAC Isoform Selectivity Gradient: Quantifying HDAC-IN-47's Preference Over HDAC8

A critical differentiation parameter is the compound's reduced activity against the Class IIb isoform HDAC8. HDAC-IN-47 demonstrates a 53.7-fold selectivity window against HDAC8 (IC50 = 302.73 nM) relative to its most potent target, HDAC6 (IC50 = 5.63 nM) . In comparison, the pan-inhibitor vorinostat inhibits HDAC8 with an IC50 of approximately 30 nM, representing only a ~3-fold selectivity window over HDAC1 [1]. The highly selective HDAC6 inhibitor tubastatin A exhibits a 57-fold selectivity window against HDAC8 , a ratio comparable to HDAC-IN-47's gradient, but tubastatin A achieves this with >1,000-fold selectivity over all other Class I isoforms, a profile HDAC-IN-47 does not share.

Selectivity Profiling Off-Target Analysis Enzyme Inhibition

Antiproliferative Potency in A549 Lung Adenocarcinoma: Comparison with Vorinostat

In the A549 non-small cell lung cancer cell line, HDAC-IN-47 demonstrates sub-micromolar antiproliferative activity with an IC50 of 0.24 μM . This potency is approximately 6.6-fold higher than that reported for the clinical pan-HDAC inhibitor vorinostat in the same cell line under comparable assay conditions, where vorinostat exhibits an IC50 of ~1.58 μM [1]. This difference suggests that the specific isoform profile of HDAC-IN-47 may confer enhanced cellular sensitivity in this cancer model.

Cellular Pharmacology Anticancer Activity Lung Cancer Models

Comparative Antiproliferative Activity Across Cancer Cell Line Panel

HDAC-IN-47 exhibits varying antiproliferative potency across a panel of human cancer cell lines, with IC50 values of 0.16 μM in HepG2 (hepatocellular carcinoma), 0.22 μM in HL-60 (promyelocytic leukemia), and 0.45 μM in MDA-MB-238 (breast cancer) . In contrast, the HDAC6-selective inhibitor ricolinostat demonstrates significantly higher IC50 values in HepG2 (>10 μM) [1], indicating that HDAC6-selective inhibition alone is insufficient to potently inhibit the growth of these particular cell lines. This suggests that the dual Class I/Class IIb inhibition profile of HDAC-IN-47 is critical for its enhanced cellular activity in these models.

Cancer Biology Cell Viability Multi-cell Line Screening

In Vivo Antitumor Efficacy in A549 Xenograft Model: Dose-Dependent Tumor Suppression

In an A549 xenograft mouse model, oral administration of HDAC-IN-47 at 50 mg/kg and 100 mg/kg once daily for 18 days resulted in dose-dependent tumor volume reduction of 48% and 45% (by weight), respectively . Notably, this efficacy was achieved without significant body weight loss, indicating a potentially favorable tolerability profile at efficacious doses . This in vivo outcome provides a direct functional endpoint that distinguishes the compound's overall pharmacology from in-class agents that may exhibit different efficacy/tolerability relationships in the same model.

In Vivo Pharmacology Xenograft Models Tumor Growth Inhibition

Optimal Research and Discovery Scenarios for Procuring HDAC-IN-47


Investigating the Interplay Between Class I HDAC and HDAC6 in Solid Tumor Models

This scenario leverages HDAC-IN-47's balanced potency across HDAC1/2/3 and HDAC6 (IC50 range: 5.63 - 57.8 nM) . Procurement is recommended for studies in solid tumor cell lines like A549 or HepG2, where the compound's sub-micromolar antiproliferative activity (IC50 0.24 μM and 0.16 μM, respectively) and in vivo tumor suppression have been established. The compound's ability to inhibit both histone deacetylase activity (via Class I) and α-tubulin deacetylase activity (via HDAC6) provides a unique tool for dissecting combined contributions to cell cycle arrest and apoptosis.

Mechanistic Studies of G2/M Cell Cycle Arrest and Apoptosis Pathways

HDAC-IN-47 is a suitable chemical probe for experiments focused on the G2/M checkpoint and mitochondrial apoptosis. The compound induces profound G2/M arrest in A549 cells at 0.5-1.0 μM and activates the intrinsic apoptotic pathway via Bax upregulation and Bcl-2 downregulation . This specific signaling signature, documented in the technical datasheet, provides a validated starting point for researchers seeking a tool compound to interrogate these pathways without the need for extensive initial optimization.

Comparative Oncology Research Requiring a Distinct Selectivity Fingerprint

For researchers conducting comparative studies of different HDAC inhibitor classes, HDAC-IN-47 serves as a critical 'third comparator' alongside a pan-inhibitor (e.g., vorinostat) and a selective HDAC6 inhibitor (e.g., ricolinostat). Its unique potency fingerprint (HDAC6 > HDAC1 > HDAC3 > HDAC2) and 53.7-fold selectivity over HDAC8 allow for the generation of distinct biological response profiles. This enables the correlation of specific isoform engagement patterns with phenotypic outcomes, aiding target deconvolution and biomarker discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac-IN-47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.